Product packaging for 4-Amino-2,7-dichloro-9h-fluoren-9-ol(Cat. No.:CAS No. 37558-69-3)

4-Amino-2,7-dichloro-9h-fluoren-9-ol

Cat. No.: B11941395
CAS No.: 37558-69-3
M. Wt: 266.12 g/mol
InChI Key: CEUFYXORISZJGP-UHFFFAOYSA-N
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Description

4-Amino-2,7-dichloro-9H-fluoren-9-ol is a functionalized fluorene derivative of significant interest in medicinal chemistry and pharmaceutical research. The fluorene scaffold is recognized as a privileged structure in drug discovery, serving as a core building block for compounds with diverse biological activities . Related 2,7-dichloro-9H-fluorene compounds have been extensively studied as key precursors and intermediates for the synthesis of novel bioactive molecules . This compound is particularly valuable for researchers developing new therapeutic agents. Fluorene-based analogues have demonstrated promising biological activities, including notable cytotoxicity against human lung carcinoma (A-549) and human breast carcinoma (MDA-MB-231) cell lines, with some derivatives showing remarkable activity compared to reference drugs like Taxol . Furthermore, structural hybrids incorporating the 2,7-dichlorofluorene moiety exhibit potent effects against a range of multidrug-resistant bacterial and fungal strains, highlighting their potential as novel antimicrobial agents . The mechanism of action for many active fluorene derivatives is often associated with the inhibition of critical enzymes like dihydrofolate reductase (DHFR), which disrupts nucleotide synthesis and leads to the death of proliferating cells, a validated target for both antimicrobial and anticancer drug development . Researchers can utilize this compound as a versatile synthon for further chemical modifications, such as synthesizing thiazolidinone, azetidinone, or other heterocyclic analogues to explore structure-activity relationships and optimize pharmacological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl2NO B11941395 4-Amino-2,7-dichloro-9h-fluoren-9-ol CAS No. 37558-69-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37558-69-3

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

4-amino-2,7-dichloro-9H-fluoren-9-ol

InChI

InChI=1S/C13H9Cl2NO/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5,13,17H,16H2

InChI Key

CEUFYXORISZJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)N)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Amino 2,7 Dichloro 9h Fluoren 9 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available precursors. ethz.chamazonaws.com For 4-Amino-2,7-dichloro-9h-fluoren-9-ol, the key disconnections involve the carbon-halogen, carbon-nitrogen, and carbon-oxygen bonds.

The primary retrosynthetic disconnections for the target molecule are:

C-N Bond Disconnection: This suggests an amination reaction on a 2,7-dichloro-9h-fluoren-9-ol (B14009746) precursor. This could be achieved through nitration followed by reduction.

C-Cl Bond Disconnection: This points towards a halogenation step on a 4-amino-9h-fluoren-9-ol (B13990368) scaffold. However, controlling the regioselectivity of chlorination in the presence of an activating amino group can be challenging.

C-OH Bond Disconnection: This implies the introduction of a hydroxyl group at the C-9 position of a 4-amino-2,7-dichloro-9H-fluorene precursor. This is a common transformation for fluorene (B118485) derivatives.

A plausible retrosynthetic pathway would start from the readily available fluorene. The synthesis would proceed through the formation of 2,7-dichlorofluorene (B131596), followed by nitration, reduction of the nitro group to an amine, and finally, hydroxylation at the C-9 position.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the sequential introduction of the desired functional groups onto the fluorene core. This involves a series of precursor synthesis and functional group interconversions.

Halogenation Strategies for Dichloro-Fluorene Scaffolds

The introduction of chlorine atoms at the 2 and 7 positions of the fluorene ring is a critical step. Electrophilic halogenation is a common method for this transformation. wikipedia.org

One effective method involves the use of N-chlorosuccinimide (NCS) in a polar solvent. rsc.org This reagent allows for controlled chlorination of the fluorene core. Another approach utilizes sulfuryl chloride in glacial acetic acid, which has been shown to produce 2,7-dichlorofluorene in good yield. google.com The reaction conditions for these halogenation methods are summarized in the table below.

ReagentSolventCatalystTemperature (°C)Yield (%)Reference
N-ChlorosuccinimidePolar SolventNot SpecifiedNot SpecifiedNot Specified rsc.org
Sulfuryl ChlorideGlacial Acetic AcidIron Trichloride16-2063.3 google.com

Amination Approaches for the Fluorene Core

The introduction of an amino group at the C-4 position is typically achieved through a two-step process: nitration followed by reduction.

Nitration of 2,7-dichlorofluorene can be accomplished using a mixture of nitric acid and sulfuric acid. The directing effects of the existing chloro substituents will influence the position of the incoming nitro group. Subsequent reduction of the nitro group to an amine can be carried out using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. nih.gov

For instance, the reduction of a nitro group on a fluorene derivative has been achieved using hydrazine, and another method details the reduction of 2-nitro-9H-fluorene using zinc powder and calcium chloride. nih.govrsc.org

Hydroxylation at the C-9 Position of Fluorene Derivatives

The C-9 position of the fluorene ring is particularly reactive due to its benzylic nature and the acidity of the C9-H protons (pKa = 22.6 in DMSO). wikipedia.org This facilitates the introduction of a hydroxyl group at this position.

One common method for the hydroxylation of the C-9 position is through the oxidation of the fluorene precursor. This can be achieved by treating the fluorene derivative with a suitable oxidizing agent, often after deprotonation of the C-9 position with a base. The oxidation of fluorene can lead to the formation of 9-fluorenone (B1672902), which can then be reduced to the corresponding 9-fluorenol. nih.govatamanchemicals.com The metabolism of fluorene has been shown to proceed via the 9-fluorenone pathway to form various oxidized products. nih.gov

Alternatively, direct oxidation of the C-9 position can be achieved. For example, the bacterium Janibacter sp. has been shown to catalyze the monooxygenation of fluorene at the C-9 position. nih.gov Synthetic methods for the direct synthesis of 9-substituted fluorenols have also been developed, including palladium-catalyzed intramolecular C-H functionalization. oup.com

Direct Synthetic Routes to this compound

Derivatization and Functionalization Strategies from the Chemical Compound

The presence of three distinct functional groups—amino, chloro, and hydroxyl—on the this compound scaffold opens up a wide range of possibilities for further derivatization and functionalization.

The amino group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or Suzuki coupling reactions.

The chloro groups are less reactive towards nucleophilic substitution on the aromatic ring but can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. researchgate.net

The hydroxyl group at the C-9 position can be:

Esterified: Reaction with carboxylic acids or their derivatives.

Etherified: Reaction with alkyl halides in the presence of a base.

Dehydrated: Elimination to form a fluorene derivative with a double bond at the C-9 position (a fulvene). oup.com

These derivatization strategies allow for the synthesis of a diverse library of fluorene-based compounds with potentially interesting biological or material properties. For example, fluorene derivatives are known to possess applications as fluorescent probes and in light-emitting materials. researchgate.net

Modifications at the Amino Group

The amino group at the C4 position of the fluorene ring is a key site for functionalization. Standard reactions for primary amines can be employed to introduce various substituents, thereby altering the electronic and steric properties of the molecule.

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction) to introduce functionalities like halogens, cyano, or hydroxyl groups.

These modifications are foundational for creating libraries of compounds with diverse biological activities and material properties.

Transformations at the Hydroxyl Group

The hydroxyl group at the C9 position is another reactive center. Its transformations can lead to the formation of ethers, esters, or its elimination to generate a double bond.

Key transformations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-Amino-2,7-dichloro-9-fluorenone, using common oxidizing agents. This fluorenone derivative is a crucial intermediate for further synthesis.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Williamson ether synthesis can be employed to form ethers by reacting the corresponding alkoxide with an alkyl halide.

Dehydration: Acid-catalyzed dehydration can lead to the formation of a double bond, resulting in a fluorene derivative.

Substitution Reactions on the Dichlorinated Fluorene Core

The chlorine atoms at the C2 and C7 positions are relatively unreactive towards nucleophilic aromatic substitution. However, they can be replaced using transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Examples of such reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to introduce aryl or vinyl substituents. acs.orgresearchgate.netsioc-journal.cn

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds.

These coupling reactions significantly expand the structural diversity of derivatives obtainable from the this compound scaffold.

Regioselective Synthesis of Fluorene-Based Heterocyclic Systems

The functional groups on the this compound core serve as handles for the construction of fused heterocyclic systems. For instance, the amino group and an adjacent functional group can be utilized in condensation reactions to form five- or six-membered heterocyclic rings.

A notable example is the synthesis of thiazole (B1198619) derivatives. The synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine has been reported via a Hantzsch-type reaction of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone with thiourea. nih.gov This approach can be adapted to synthesize a variety of fluorene-fused heterocyclic compounds with potential applications in medicinal chemistry. nih.gov

Catalytic Systems and Reaction Conditions in Fluorene Synthesis

The synthesis of fluorene derivatives often relies on efficient catalytic systems to achieve high yields and selectivity. Both metal-catalyzed and condensation reactions play a crucial role in the construction and functionalization of the fluorene framework.

Metal-Catalyzed Coupling Reactions (Heck, Stille, Sonogashira, Ullmann)

As mentioned earlier, palladium-catalyzed cross-coupling reactions are indispensable for modifying the fluorene core. sioc-journal.cnnih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, and a suitable solvent. The choice of ligand on the palladium catalyst is often critical for the success of the reaction.

Coupling ReactionReactantsCatalyst System (Example)
Suzuki Aryl halide, Boronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)
Heck Aryl halide, AlkenePd(OAc)₂, Ligand (e.g., PPh₃), Base
Sonogashira Aryl halide, Terminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Ullmann Aryl halide, Alcohol/Amine/ThiolCopper catalyst, Base

These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. acs.org

Hantzsch Reaction and Other Condensation Reactions

The Hantzsch reaction is a multi-component reaction used for the synthesis of dihydropyridines and related heterocyclic systems. wikipedia.orgnih.gov While classically used for pyridine (B92270) synthesis, its principles can be extended to the synthesis of other heterocycles, such as thiazoles, by varying the reactants. nih.govmdpi.com The reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor. wikipedia.orgnih.gov In the context of fluorene chemistry, a fluorene-containing aldehyde or ketone can be used as a starting material to construct fused heterocyclic systems. nih.gov

Other condensation reactions, such as the formation of Schiff bases from the amino group and an aldehyde, can provide intermediates for further cyclization reactions to build complex heterocyclic frameworks. nih.gov

Phase-Transfer Catalysis in Fluorene Derivatives Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool in the synthesis of fluorene derivatives, offering advantages such as mild reaction conditions, enhanced reaction rates, and the ability to use inexpensive and environmentally benign reagents. This technique is particularly relevant for the synthesis of complex molecules like this compound, which involves multiple functional groups.

In the context of fluorene chemistry, PTC has been successfully employed for various transformations. For instance, the synthesis of fulvenes from fluorene has been achieved using phase-transfer catalysis. acs.org Another significant application is the base-catalyzed autoxidation of fluorene to fluorenone, a key intermediate in the synthesis of many fluorene derivatives. In this process, a phase-transfer catalyst, such as 18-crown-6, facilitates the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase containing fluorene, thereby promoting the oxidation reaction. oup.com The rate of this oxidation is influenced by the choice of base, with potassium hydroxide generally showing the highest activity, and the solvent, with less polar solvents decreasing the reaction rate. oup.com

Quaternary ammonium (B1175870) salts are also commonly used as phase-transfer catalysts in the synthesis of fluorenone from fluorene. google.com The selection of the appropriate quaternary ammonium salt and reaction conditions, such as temperature and the presence of water, is crucial for the efficiency of the catalytic process. google.com While specific applications of PTC in the direct synthesis of this compound are not extensively documented, the principles of PTC are highly applicable. For example, the introduction of the amino group or the formation of the fluoren-9-ol moiety could potentially be facilitated by PTC, allowing for efficient and selective transformations under milder conditions than traditional methods.

The table below summarizes the impact of different catalysts on the oxidation of fluorene, a foundational reaction for producing fluorene derivatives.

Catalyst SystemReactantsProductKey FindingsReference
18-crown-6 / KOHFluorene, OxygenFluorenoneThe rate of oxidation is proportional to the amount of fluorene and is significantly increased by the addition of 18-crown-6. oup.com
Quaternary ammonium salt / NaOHFluorene, Air9-FluorenoneThe use of a phase-transfer catalyst allows for a fast conversion of fluorene to 9-fluorenone. google.com

Green Chemistry Principles in Fluorene Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fluorene derivatives to minimize environmental impact and enhance sustainability. sruc.ac.uk These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. acs.orgvapourtec.com

A notable example of green chemistry in fluorene synthesis is the development of highly efficient methods for the aerobic oxidation of 9H-fluorenes to 9-fluorenones. rsc.org These methods utilize air as the oxidant and can be carried out under ambient conditions, significantly reducing the environmental footprint compared to traditional oxidation methods that often employ stoichiometric amounts of hazardous oxidizing agents. rsc.org The use of a graphene-supported potassium hydroxide composite as a catalyst in the aerobic oxidation of 9H-fluorenes further exemplifies green chemistry principles. researchgate.net This catalytic system allows for high yields and purity of the 9-fluorenone products, and importantly, the solvent and catalyst can be recycled and reused, which is a key aspect of sustainable chemistry. researchgate.net

The following table highlights key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in Fluorene SynthesisPotential Relevance to this compound SynthesisReference
Prevention Designing syntheses to minimize waste.Optimizing reaction conditions to maximize yield and reduce byproducts. acs.orgvapourtec.com
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.Reducing the use of protecting groups and choosing reactions with high atom economy. acs.org
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.Employing greener oxidants like air and less hazardous chlorinating agents. acs.orgrsc.org
Catalysis Using catalytic reagents in preference to stoichiometric reagents.Utilizing recyclable catalysts for oxidation and other transformations. vapourtec.comresearchgate.net
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.Developing reactions that proceed under mild conditions. acs.orgrsc.org

Advanced Structural Elucidation and Characterization of 4 Amino 2,7 Dichloro 9h Fluoren 9 Ol

Spectroscopic Analysis for Structural Confirmation and Elucidation

Spectroscopic methodologies are fundamental to confirming the molecular structure of 4-Amino-2,7-dichloro-9h-fluoren-9-ol and understanding its electronic behavior. The following sections predict the expected spectral data based on the analysis of similar fluorene (B118485) compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H and ¹³C NMR chemical shifts can be inferred from related structures.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons will appear as a series of doublets and singlets in the downfield region, typically between 7.0 and 8.0 ppm, with their coupling patterns revealing their substitution pattern on the fluorene ring. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The hydroxyl proton at the C9 position would also present as a singlet.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom C9, bearing the hydroxyl group, is expected to have a characteristic signal around 82-83 ppm, as seen in the related compound 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl. The aromatic carbons will resonate in the range of 110-150 ppm. The carbons bonded to the chlorine atoms (C2 and C7) and the amino group (C4) will exhibit shifts influenced by the electronic effects of these substituents.

A complete assignment of ¹H and ¹³C chemical shifts can be achieved using two-dimensional NMR techniques such as ¹H-¹H COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations within the molecule.

¹⁹F NMR: As there are no fluorine atoms in the molecular structure of this compound, ¹⁹F NMR spectroscopy is not applicable.

Predicted ¹³C NMR Chemical Shifts for Key Carbons
Carbon Atom Predicted Chemical Shift (ppm)
C9-OH~82.68
Aromatic Carbons110-150
Data inferred from 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration should be observable around 1250-1350 cm⁻¹, and the C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra, offering further confirmation of the fluorene core structure.

Predicted FTIR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
O-H and N-H stretch3200-3600 (broad)
Aromatic C-H stretch3000-3100
Aromatic C=C stretch1400-1600
C-N stretch1250-1350
C-Cl stretch< 800

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

The electronic transitions and emissive properties of the compound can be studied using UV-Vis and fluorescence spectroscopy. Fluorene and its derivatives are known for their interesting photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show multiple bands corresponding to π-π* transitions within the fluorene aromatic system. The presence of the amino group, a strong electron-donating group, and the chloro substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to the parent 9-fluorenol.

Fluorescence Spectroscopy: Many fluorene derivatives are highly fluorescent. It is anticipated that this compound will also exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift). The quantum yield and lifetime of the fluorescence would be key parameters in characterizing its photophysical behavior, which is influenced by the nature of the solvent and the electronic effects of the substituents. The study of related fluorescent amino acids suggests that the local environment can significantly impact these properties. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound.

For this compound (C₁₃H₉Cl₂NO), the expected exact mass is approximately 265.0115 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high accuracy. The mass spectrum would also show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the hydroxyl group, the amino group, and potentially the chlorine atoms, providing further structural information.

X-ray Crystallography and Solid-State Structure Analysis

While a crystal structure for this compound is not publicly available, the solid-state packing and intermolecular interactions can be predicted based on the known crystal structure of the closely related compound, 2-Dibutyl-amino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a primary amine (-NH₂) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. In the solid state, it is highly probable that intermolecular O-H···N or N-H···O hydrogen bonds would be a dominant feature, leading to the formation of supramolecular assemblies such as chains or sheets.

Weak C-H···π interactions are also likely to be present, further influencing the crystal packing.

Crystallographic Data for an Analogous Compound (2-Dibutyl-amino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol)
Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.0009 (4)
b (Å)10.8847 (4)
c (Å)11.0853 (4)
α (°)68.161 (1)
β (°)70.999 (1)
γ (°)88.904 (1)
Data from references researchgate.netnih.gov

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is dictated by a combination of intramolecular and intermolecular forces. While a specific crystal structure for this compound is not widely reported in publicly accessible crystallographic databases, insights into its likely conformational behavior can be drawn from the analysis of closely related fluorene derivatives.

Studies on various 9,9-disubstituted fluorene derivatives reveal that the fluorene unit itself is largely planar, though minor deviations can occur due to packing effects in the crystal lattice. mdpi.comresearchgate.net For instance, in the crystal structure of 9,9-dimethyl-9H-fluorene, the two benzene (B151609) rings of the fluorene moiety exhibit a slight inclination angle of 5.8(2)° with respect to each other. mdpi.comresearchgate.net A similar slight twist is observed in 9,9-bis(hydroxymethyl)-9H-fluorene, with an inclination angle of 5.1(1)°. mdpi.com

In the case of this compound, the substituents on the fluorene core are expected to play a significant role in the supramolecular assembly. The amino (-NH2) and hydroxyl (-OH) groups are capable of forming strong intermolecular hydrogen bonds, which would be a dominant feature in the crystal packing. Furthermore, the chlorine atoms can participate in halogen bonding, and the aromatic fluorene system can engage in π-π stacking interactions.

Interactive Data Table: Crystallographic Data of a Related Fluorene Derivative

The following table presents crystallographic data for 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, which can serve as a model for understanding the potential crystal packing of this compound. researchgate.net

ParameterValue
FormulaC₂₃H₂₉Cl₂NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.0009 (4)
b (Å)10.8847 (4)
c (Å)11.0853 (4)
α (°)68.161 (1)
β (°)70.999 (1)
γ (°)88.904 (1)
V (ų)1051.90 (7)
Z2

Chiroptical Properties and Stereochemical Studies

The presence of a stereocenter at the C9 position, bearing a hydroxyl group, in this compound suggests that this compound can exist as a pair of enantiomers. The study of its chiroptical properties, such as optical rotation and circular dichroism (CD), would be essential for the characterization of its stereochemistry.

To date, there is a lack of published research specifically detailing the chiroptical properties of this compound. However, the general principles of chiroptical spectroscopy can be applied to predict the expected behavior. The fluorene chromophore itself is achiral, but when substituted with a chiral center, it can exhibit induced circular dichroism. The electronic transitions of the fluorene ring system would be perturbed by the chiral environment at C9, leading to differential absorption of left and right circularly polarized light.

A stereochemical study would involve the resolution of the racemic mixture of this compound into its individual enantiomers, for example, through chiral chromatography or by derivatization with a chiral auxiliary. Once isolated, the absolute configuration of each enantiomer could be determined using techniques such as X-ray crystallography of a single enantiomer or by comparing experimental CD spectra with quantum chemical calculations.

While experimental data for the target compound is not available, research on other chiral fluorene derivatives, such as (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-4-aminobutanoic Acid, demonstrates the importance of stereochemistry in this class of compounds. tcichemicals.com The chiroptical properties of such molecules are crucial for their interaction with biological systems and for their application in asymmetric synthesis and materials science.

Advanced Diffraction Techniques (e.g., Electron Diffraction)

X-ray diffraction is the gold standard for determining the crystal structure of organic molecules. However, obtaining single crystals of sufficient size and quality for X-ray analysis can be challenging. In cases where only microcrystalline or nanocrystalline material of this compound is available, advanced diffraction techniques such as electron diffraction (ED) can be employed.

Electron diffraction, particularly three-dimensional electron diffraction (3D ED) or Microcrystal Electron Diffraction (MicroED), has emerged as a powerful tool for the ab initio structure determination of small molecules from sub-micrometer-sized crystals. The much stronger interaction of electrons with matter compared to X-rays allows for the collection of high-quality diffraction data from extremely small crystals.

Theoretical and Computational Investigations of 4 Amino 2,7 Dichloro 9h Fluoren 9 Ol

Quantum Chemical Calculations

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Levels

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 4-Amino-2,7-dichloro-9h-fluoren-9-ol. This analysis is crucial for understanding a molecule's chemical reactivity and its potential as an electronic material.

Molecular Electrostatic Potential (MEP) Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.

Molecular Dynamics Simulations

Conformational Dynamics of the Chemical Compound

There are no available molecular dynamics simulation studies that describe the conformational dynamics of this compound. These simulations would reveal the flexibility of the molecule and the accessible conformations it can adopt.

Solvent Effects on Molecular Conformations

No research detailing the influence of different solvents on the conformation of this compound could be located. Such studies are important for understanding how the molecular structure might behave in various chemical environments.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the spectroscopic properties of organic molecules. These methods can be used to calculate UV-Vis absorption spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and vibrational frequencies (IR and Raman).

For a molecule like this compound, DFT calculations could elucidate the electronic transitions responsible for its UV-Vis absorption. The predicted absorption maxima (λmax) can then be correlated with experimental spectra. For instance, studies on similar fluorenone derivatives have shown that the position of amino groups and other substituents significantly influences the absorption and emission spectra. researchgate.net A theoretical investigation of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, a molecule with some structural similarities, demonstrated the use of TD-DFT to analyze its electronic spectrum. rsc.org

A hypothetical comparison between predicted and experimental spectroscopic data for a related aminofluorenol derivative is presented in Table 1. Such a comparison is vital for validating the computational methodology.

Table 1: Hypothetical Spectroscopic Data for a Substituted Aminofluorenol This table is for illustrative purposes and is based on typical data for related compounds.

Spectroscopic ParameterPredicted Value (DFT/B3LYP/6-31G*)Experimental Value
UV-Vis λmax (nm) 350355
1H NMR (ppm, selected protons)
Aromatic-H7.2-7.87.1-7.9
NH24.54.3
OH5.15.0
13C NMR (ppm, selected carbons)
C-Cl128127
C-NH2145144
C-OH7574

The correlation between calculated and experimental data for related systems, such as 2-aminoterephthalic acid, has been shown to be quite strong, lending confidence to the predictive power of these theoretical approaches. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a window into the energetic landscapes of chemical reactions, allowing for the elucidation of reaction mechanisms that are often difficult to probe experimentally. For this compound, theoretical methods can be employed to study its synthesis, reactivity, and potential degradation pathways.

DFT calculations can be used to model the transition states and intermediates of a reaction, providing activation energies and reaction enthalpies. This approach has been successfully applied to understand the mechanisms of various reactions involving complex organic molecules, including the gold(I)-catalyzed formation of indole (B1671886) derivatives and the rearrangement of spirocyclic indolenines. whiterose.ac.uk For instance, in the synthesis of fluorenols via the tetradehydro-Diels–Alder reaction, computational studies could help rationalize the observed regioselectivity and the role of the catalyst. acs.org

A hypothetical energy profile for a key reaction step involving an amino-fluorenol derivative is depicted in Table 2. This data would be instrumental in understanding the kinetics and thermodynamics of the transformation.

Table 2: Hypothetical Calculated Energy Profile for a Reaction Step of a Fluorenol Derivative This table is for illustrative purposes and is based on typical data for related compounds.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.5
Products-12.3

Such computational investigations can guide the optimization of reaction conditions to favor the formation of desired products. researchgate.net

Structure-Activity Relationship (SAR) Studies (Computational/Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. By correlating the structural or physicochemical properties of a series of compounds with their biological activity or material properties, QSAR models can predict the behavior of new, untested molecules.

For this compound, computational SAR studies could be employed to predict its potential biological activities. This would involve calculating a range of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric parameters, and lipophilicity. These descriptors can be derived from the optimized molecular geometry obtained through DFT calculations.

QSAR models have been developed for various classes of compounds, including halogenated derivatives, to predict properties like mutagenicity. nih.gov While a specific QSAR model for fluorenol derivatives is not widely reported, the methodologies are well-established. For example, 3D-QSAR models for fluoroquinolone derivatives have been used to guide the design of new compounds with improved properties. nih.gov

A hypothetical set of calculated descriptors for this compound that could be used in a QSAR study is presented in Table 3.

Table 3: Hypothetical Calculated Molecular Descriptors for this compound This table is for illustrative purposes and is based on typical data for related compounds.

DescriptorCalculated Value
Electronic Properties
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)4.6
Dipole Moment (Debye)3.5
Steric/Topological Properties
Molecular Volume (ų)250
Surface Area (Ų)300
Lipophilicity
LogP3.2

These descriptors would then be used to build a mathematical model that relates them to a specific activity, enabling the virtual screening of other related fluorenol derivatives.

Chemical Reactivity and Transformation Mechanisms of 4 Amino 2,7 Dichloro 9h Fluoren 9 Ol

Electrophilic Aromatic Substitution Reactions

The fluorene (B118485) ring system of 4-Amino-2,7-dichloro-9h-fluoren-9-ol is subject to electrophilic aromatic substitution. The directing effects of the substituents on the aromatic rings will govern the position of substitution. The amino group (-NH2) at the 4-position is a strongly activating, ortho-, para-directing group. byjus.com Conversely, the chloro- groups at the 2- and 7-positions are deactivating yet ortho-, para-directing. chemguide.co.uk

Given the substitution pattern, the positions on the fluorene ring are not all equally reactive. The amino group strongly activates the ring it is attached to, making it more susceptible to electrophilic attack than the other ring. Within that ring, the positions ortho and para to the amino group (C3 and C5, though C5 is part of the fused system) are electronically favored for substitution. However, the chloro- group at C2 will exert a deactivating effect. The other aromatic ring is deactivated by the chloro- group at C7. Therefore, electrophilic attack is most likely to occur on the ring bearing the amino group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would likely lead to substitution on the amino-substituted ring. chemguide.co.ukyoutube.com The strong activating effect of the amino group might even allow for halogenation without a catalyst, as is the case with aniline. byjus.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2). The directing effects would again favor substitution on the activated ring. byjus.com

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H). byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions, involving an alkyl halide or acyl halide and a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the most activated positions of the fluorene ring system. byjus.com

It is important to note that under strongly acidic conditions, such as those used for nitration and sulfonation, the amino group will be protonated to form an anilinium ion (-NH3+). This group is strongly deactivating and meta-directing. This would significantly alter the regioselectivity of the electrophilic substitution, directing incoming electrophiles to the meta-position relative to the amino group. byjus.comlibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
BrominationBr2, FeBr33-Bromo-4-amino-2,7-dichloro-9h-fluoren-9-ol
NitrationHNO3, H2SO43-Nitro-4-amino-2,7-dichloro-9h-fluoren-9-ol (under conditions where the amine is not fully protonated) or 5-Nitro-4-amino-2,7-dichloro-9h-fluoren-9-ol (if the amine is protonated)
SulfonationFuming H2SO4This compound-3-sulfonic acid

Nucleophilic Substitution Reactions

The most probable site for nucleophilic substitution in this compound is the hydroxyl group at the C9 position. This is due to the benzylic nature of this alcohol, which can be protonated under acidic conditions to form a good leaving group (water), leading to the formation of a stabilized fluorenyl cation. This cation is susceptible to attack by various nucleophiles.

A representative reaction is the conversion of 9-fluorenol to 9-methoxyfluorene. This reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form the 9-fluorenyl cation. Subsequent attack by a nucleophile, such as methanol, yields the corresponding ether.

The stability of the 9-fluorenyl cation is a key factor in these reactions. The positive charge is delocalized over the extensive π-system of the fluorene rings. The substituents on the rings will influence the stability of this cation and thus the rate of nucleophilic substitution. The electron-donating amino group would be expected to stabilize the cation, while the electron-withdrawing chloro groups would destabilize it.

Oxidation and Reduction Chemistry

Oxidation:

The this compound molecule has two primary sites for oxidation: the amino group and the C9 hydroxyl group.

The amino group, being part of an aminophenol-like system within the molecule, can be oxidized. The oxidation of p-aminophenol, a related simple molecule, proceeds via a one-electron oxidation to form a p-aminophenoxy free radical. nih.gov Further oxidation can lead to the formation of quinone imines and ultimately to polymeric materials. researchgate.netresearchgate.netacs.orgrsc.org In the case of this compound, oxidation would likely lead to complex mixtures of products due to the potential for polymerization.

The secondary alcohol at the C9 position can be oxidized to a ketone. This would result in the formation of 4-Amino-2,7-dichloro-9H-fluoren-9-one. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid derivatives (e.g., Jones reagent) and pyridinium (B92312) chlorochromate (PCC).

Reduction:

The most likely site for reduction in the parent molecule is the aromatic system, though this would require harsh conditions. However, if the C9 hydroxyl group is first oxidized to a ketone, forming 4-Amino-2,7-dichloro-9H-fluoren-9-one, this ketone can be readily reduced back to the alcohol.

The reduction of fluorenone to fluorenol is a common laboratory experiment. odinity.comyoutube.com Typical reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com

Table 2: Key Oxidation-Reduction Reactions

Starting MaterialReactionReagentsProduct
This compoundOxidation of C9-OHPCC, CH2Cl24-Amino-2,7-dichloro-9H-fluoren-9-one
4-Amino-2,7-dichloro-9H-fluoren-9-oneReduction of C9=ONaBH4, CH3OHThis compound

Rearrangement Reactions Involving the Fluorenol Moiety

The fluorenol moiety can participate in rearrangement reactions, particularly under conditions that generate a carbocation at the C9 position. A notable example is the pinacol (B44631) rearrangement, which typically involves vicinal diols. youtube.comyoutube.comyoutube.com While this compound is not a diol, related fluorenyl-substituted diols have been shown to undergo photochemical pinacol rearrangements. nih.govnih.gov

In these reactions, irradiation of a 9-fluorenyl-substituted vicinal diol leads to the formation of a fluorenyl cation. This is followed by the migration of a substituent from the adjacent carbon to the C9 position, resulting in a rearranged ketone. The migratory aptitude of different substituents can be influenced by whether the reaction is conducted under thermal or photochemical conditions. nih.gov

For this compound itself, if it were converted to a suitable precursor (e.g., a 9,10-diol on the fluorene skeleton), it could potentially undergo a pinacol-type rearrangement. The driving force for such a rearrangement is the formation of a more stable carbocation and ultimately a stable keto-product.

Photochemical Reactions and Mechanisms

The photochemistry of fluorenol derivatives has been a subject of interest. Irradiation of 9-fluorenol and its derivatives can lead to the heterolytic cleavage of the C9-OH bond, generating a 9-fluorenyl cation. This cation can then react with nucleophilic solvents in what is known as a photosolvolysis reaction. iastate.edu

The efficiency of this process is influenced by the substituents on the fluorene ring. Electron-donating groups are expected to stabilize the resulting carbocation, potentially facilitating the photosolvolysis. In the case of this compound, the amino group would be expected to have a significant influence on its photochemical reactivity.

Furthermore, photochemical conditions can also induce rearrangement reactions, as mentioned in the previous section. The photochemical pinacol rearrangement of fluorenyl-substituted diols demonstrates that light can be used to initiate unique chemical transformations that may not be accessible through thermal methods. nih.govnih.gov The mechanism often involves the formation of radical cations or fluorenyl cations as key intermediates. acs.org

Acid-Base Properties and Proton Transfer Mechanisms

This compound possesses both a basic amino group and an acidic hydroxyl group, meaning it is an amphoteric compound.

Basicity of the Amino Group: The amino group at the 4-position has a lone pair of electrons and can accept a proton, acting as a Brønsted-Lowry base. The basicity of this group will be influenced by the electronic effects of the rest of the molecule. The chloro-substituents are electron-withdrawing, which would be expected to decrease the basicity of the amino group compared to aniline.

Acidity of the Hydroxyl Group: The hydroxyl group at the C9 position is weakly acidic and can donate a proton. Its acidity will be influenced by the stability of the resulting alkoxide ion. The electron-withdrawing chloro- groups would be expected to stabilize the conjugate base, making the hydroxyl group slightly more acidic than the hydroxyl group in unsubstituted 9-fluorenol.

In a neutral aqueous solution, it is possible for the molecule to exist as a zwitterion, where the amino group is protonated (-NH3+) and the hydroxyl group is deprotonated (-O-). The pH at which the molecule has no net charge is its isoelectric point.

The acid-base equilibria can be represented as follows:

H₂N-R-OH + H₃O⁺ ⇌ H₃N⁺-R-OH + H₂O (Protonation of the amino group)

H₂N-R-OH + H₂O ⇌ H₂N-R-O⁻ + H₃O⁺ (Deprotonation of the hydroxyl group)

Functional Exploration and Academic Applications of this compound and its Derivatives

The fluorene scaffold, a polycyclic aromatic hydrocarbon, has garnered significant attention in various fields of chemistry and materials science due to its rigid, planar structure and unique photophysical properties. The strategic functionalization of the fluorene core allows for the fine-tuning of its electronic and chemical characteristics, leading to a diverse range of applications. This article focuses on the chemical compound “this compound” and explores its potential functional explorations and academic applications based on the established roles of similarly substituted fluorene derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2,7-dichloro-9H-fluoren-9-ol?

  • Methodology : Start with 2,7-dichloro-9H-fluoren-9-ol as a precursor. Introduce the amino group at position 4 via nucleophilic aromatic substitution using ammonia or a protected amine (e.g., benzylamine) under reflux conditions (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO). Catalytic copper(I) iodide can enhance reactivity. Purify the product via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) . Hydroxyl group protection (e.g., using FMOC-Cl ) prior to amination may prevent undesired side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (mobile phase: acetonitrile/water, UV detection at 254 nm). Compare retention times against a certified reference standard.
  • Structural Confirmation :
  • 1H/13C NMR : Identify amino protons (δ 5.0–6.0 ppm, broad) and chloro-substituted aromatic protons (δ 7.2–8.0 ppm) .
  • X-ray Crystallography : Resolve molecular geometry, as demonstrated for structurally related fluorenol derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 286.0 (theoretical: 285.5 g/mol) .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :

  • GHS Classification : Acute toxicity (Category 4) via oral, dermal, and inhalation exposure .
  • PPE Requirements : Nitrile gloves, lab coat, chemical goggles, and fume hood use for all procedures.
  • Storage : Airtight amber vials at 2–8°C to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : Chloro groups act as electron-withdrawing substituents, activating the aromatic ring toward electrophilic substitution. The amino group (electron-donating) may deactivate adjacent positions. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity . For Suzuki-Miyaura coupling, optimize conditions using Pd(PPh3)4 (2 mol%), aryl boronic acids, and K2CO3 in THF at 60°C .

Q. What computational strategies are employed to predict biological target interactions for this compound?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on fluorenol derivatives' binding modes .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP inhibition risks. For example, high topological polar surface area (TPSA > 80 Ų) may limit membrane permeability .
    • Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC50) .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Root Cause Analysis :

  • Purity Variability : Impurities (e.g., residual solvents or byproducts) may skew activity. Validate purity via HPLC and NMR prior to assays .
  • Experimental Conditions : Differences in cell lines (e.g., HEK293 vs. HepG2) or assay pH can alter results. Standardize protocols (e.g., MTT assay at pH 7.4, 48-hour incubation) .
  • Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to calibrate activity metrics across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.